1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one is a chemical compound with the molecular formula C13H12OS It is a derivative of naphthalene, characterized by the presence of a methylsulfanyl group at the 6-position and an ethanone group at the 1-position
Vorbereitungsmethoden
The synthesis of 1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one typically involves the introduction of the methylsulfanyl group to a naphthalene derivative, followed by the formation of the ethanone group. One common synthetic route involves the reaction of 6-bromo-2-naphthaldehyde with methylthiolate to introduce the methylsulfanyl group. This is followed by oxidation to form the corresponding ketone . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one can be compared with other naphthalene derivatives, such as:
1-(6-Methoxynaphthalen-2-yl)ethanone: Similar in structure but with a methoxy group instead of a methylsulfanyl group.
1-(6-Dimethylamino)naphthalen-2-yl)ethanone: Contains a dimethylamino group, which imparts different chemical and biological properties.
2-Bromo-1-[6-(methylsulfanyl)naphthalen-2-yl]ethan-1-one: A brominated derivative with distinct reactivity and applications
Eigenschaften
CAS-Nummer |
62759-49-3 |
---|---|
Molekularformel |
C13H12OS |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
1-(6-methylsulfanylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12OS/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
JCEIZLPIIZHPDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.